XLogP3-AA Lipophilicity Differentiation: Isopropyl vs. Ethyl Congener
The isopropyl-bearing target compound exhibits a PubChem-computed XLogP3-AA of 1.6, compared to 1.2 for the N1-ethyl analog (CID 121210741), yielding a ΔXLogP of +0.4 [1][2]. This ~0.4 log-unit increase corresponds to an approximately 2.5-fold higher octanol–water partition coefficient, indicating moderately enhanced lipophilicity without crossing excessive thresholds (Rule of 5: XLogP < 5). The N1-isopropyl group thus strikes a balance between the lower lipophilicity of methyl/ethyl and the higher lipophilicity expected for isobutyl, positioning it favorably for oral bioavailability optimization.
| Evidence Dimension | XLogP3-AA (computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile (CID 121210741): XLogP3-AA = 1.2 |
| Quantified Difference | ΔXLogP = +0.4 (approx. 2.5× higher P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences of 0.4 log units can significantly alter membrane permeability, protein binding, and metabolic clearance; this single-property vector provides a quantitative basis for selecting the isopropyl variant over the ethyl analog in lead series requiring moderately higher logP.
- [1] PubChem CID 121210742: XLogP3-AA = 1.6. National Center for Biotechnology Information. View Source
- [2] PubChem CID 121210741: XLogP3-AA = 1.2. National Center for Biotechnology Information. View Source
